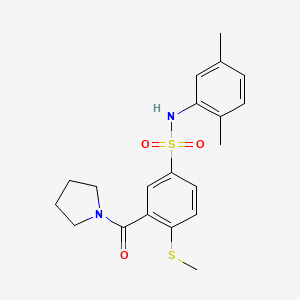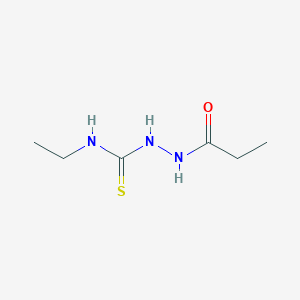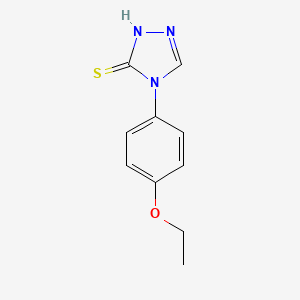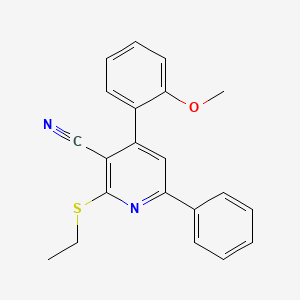![molecular formula C18H19ClINO2 B4704379 N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4704379.png)
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline
Descripción general
Descripción
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline, also known as AIM-100, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, and its mechanism of action has been elucidated through several scientific studies.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including CDK5/p25, GSK-3β, and CK1δ/ε, which are involved in various cellular processes such as cell cycle regulation, neuronal development, and circadian rhythm. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, and other inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline involves the inhibition of several kinases, including CDK5/p25, GSK-3β, and CK1δ/ε. These kinases are involved in various cellular processes, and their dysregulation has been implicated in several diseases. This compound binds to the ATP-binding site of these kinases and prevents their activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CDK5/p25, which has been implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glycogen synthesis, apoptosis, and cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. Its mechanism of action has been elucidated through several scientific studies, and it has been shown to have anti-inflammatory effects. However, there are also limitations to the use of this compound in lab experiments. Its synthesis is a complex process that requires expertise in organic chemistry, and it may not be readily available to all researchers. Additionally, the effects of this compound may vary depending on the specific cellular context and disease model.
Direcciones Futuras
There are several future directions for the study of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline. One potential direction is the further investigation of its anti-inflammatory effects and its potential use in the treatment of inflammatory disorders. Additionally, the study of this compound in combination with other therapeutic agents may lead to synergistic effects and improved therapeutic outcomes. Further research is also needed to understand the specific cellular contexts in which this compound may be effective and to identify potential biomarkers for patient selection. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research and clinical applications.
Conclusion
This compound is a small molecule inhibitor that has shown promising results in various preclinical studies. Its mechanism of action has been elucidated through several scientific studies, and it has been shown to have anti-inflammatory effects and potential therapeutic applications in various diseases. Further research is needed to fully understand the potential of this compound and to identify its limitations and future directions.
Propiedades
IUPAC Name |
5-chloro-N-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-4-7-23-18-15(20)8-13(9-17(18)22-3)11-21-16-10-14(19)6-5-12(16)2/h4-6,8-10,21H,1,7,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEDJYXLUYSYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC(=C(C(=C2)I)OCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-7-isopropyl-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4704314.png)
![2-(4-pyridinyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4704330.png)
![N-[2-(4-chlorophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4704333.png)

![2-(2-biphenylyloxy)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4704341.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4704346.png)


![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4704386.png)
![(3,4-difluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4704389.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B4704391.png)
